molecular formula C10H9ClN2O B1597489 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 796067-44-2

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1597489
CAS No.: 796067-44-2
M. Wt: 208.64 g/mol
InChI Key: WNZINXRNSWULSZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 796067-44-2) is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.65 g/mol . Its structure features a pyridopyrimidinone core substituted with a chloromethyl group at position 2 and a methyl group at position 7. This compound is commercially available as a synthetic intermediate and has been utilized in pharmaceutical research, particularly in the development of antipsychotics and kinase inhibitors .

Key attributes:

  • Synonyms: CTK6H6446, ZINC3338680, BBL003604 .
  • Purity: ≥97% (as per commercial suppliers like Santa Cruz Biotechnology and BLD Pharm Ltd.) .
  • Synthetic relevance: The chloromethyl group enables further functionalization via nucleophilic substitution, making it a versatile scaffold .

Properties

IUPAC Name

2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZINXRNSWULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368731
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-44-2
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound may inhibit the activity of enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses, inflammation, and cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and its associated cellular damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.

Biological Activity

2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 796067-44-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-inflammatory, antibacterial, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 208.64 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound.

  • Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. A study reported that derivatives with a chloromethyl group exhibited enhanced COX-2 inhibition compared to COX-1, suggesting a selective action that could minimize side effects associated with non-selective NSAIDs .
  • In Vitro Studies : The compound's IC50 values against COX enzymes were assessed. For instance, some derivatives showed IC50 values of 19.45 μM for COX-1 and 31.4 μM for COX-2, indicating significant anti-inflammatory activity .
CompoundIC50 (μM) COX-1IC50 (μM) COX-2
2-(Chloromethyl)-9-methyl19.45 ± 0.0731.4 ± 0.12

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been explored. A series of studies demonstrated that compounds with similar structures exhibited notable antibacterial effects against various strains of bacteria.

  • Mechanism : The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several preclinical models.

  • Case Studies : In vitro assays showed that this compound could inhibit the proliferation of cancer cells in various lines, including HeLa and HCT116 cells. The observed IC50 values ranged from 0.55 to 1.7 μM for different cancer cell lines .
Cell LineIC50 (μM)
HeLa0.87
HCT1160.55

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrido[1,2-a]pyrimidine scaffold can significantly influence biological activity.

  • Key Findings :
    • The presence of electron-withdrawing groups like chloromethyl enhances anti-inflammatory activity.
    • Substituents at various positions can lead to increased potency against specific targets such as COX enzymes or cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with similar structures to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications to the chloromethyl group can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural analogs have been reported to possess activity against various bacterial strains. A recent investigation highlighted the effectiveness of pyrido[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development .

Molecular Biology Applications

Proteomics Research
In proteomics, this compound serves as a useful tool for studying protein interactions and functions. Its reactivity allows it to be employed in the labeling of proteins, facilitating the identification of protein targets and pathways involved in disease mechanisms. The compound's chloromethyl group can react with nucleophilic side chains in proteins, making it suitable for bioconjugation applications .

Materials Science Applications

Polymer Chemistry
The versatility of this compound extends to materials science, particularly in the synthesis of functional polymers. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical properties or specific functionalities such as increased thermal stability or improved electrical conductivity. Studies have shown that incorporating such bioactive compounds can lead to novel materials with applications in drug delivery systems and biosensors .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines when modified derivatives were tested.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; potential for development into new antibiotics.
ProteomicsUsed successfully for protein labeling; facilitated the study of protein interactions in cellular pathways.
Polymer ChemistryDeveloped new polymer composites with enhanced properties; applicable in biomedical devices.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-(chloromethyl), 9-methyl C₁₀H₉ClN₂O 208.65 Reactive chloromethyl group; compact structure
3-[(Z)-Thiazolidinone Derivative] 2-[(2-hydroxyethyl)amino], 3-[(Z)-thioxo-thiazolidinone] C₂₃H₂₄N₄O₃S₂ 476.60 Enhanced hydrogen-bonding capacity; stereospecific (Z-configuration)
3-[(E)-4-Chlorophenylimino Derivative 2-(methylamino), 3-[(E)-4-chlorophenylimino] C₁₆H₁₃ClN₄O 312.76 Planar imino group; potential for π-π stacking
2-(Fluorophenylpiperazinyl) Derivative 2-[4-(2-fluorophenyl)piperazinyl], 3-[(Z)-thiazolidinone] C₂₈H₂₈FN₅O₂S 537.67 High molecular weight; fluorophenyl enhances lipophilicity
9-Methyl-2-(phenethylamino) Derivative 2-(phenethylamino), 3-[(E)-phenethylimino] C₂₄H₂₃N₅O 397.48 Bulky aromatic substituents; potential CNS activity
2-(3,4-Dimethoxyphenyl) Derivative 2-(3,4-dimethoxyphenyl), 7-(1-methyl-THP) C₂₃H₂₅N₃O₃ 391.47 Methoxy groups improve solubility; tetrahydropyridine enhances basicity

Key Observations

Substituent Effects on Reactivity: The chloromethyl group in the target compound provides a reactive site for alkylation or cross-coupling, unlike analogues with amino or piperazinyl groups . Thiazolidinone-containing derivatives (e.g., ) exhibit stereochemical complexity (Z/E configurations), which may influence target binding .

Methoxy and hydroxyethyl groups (e.g., ) enhance water solubility, addressing limitations of the hydrophobic chloromethyl group .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one generally involves:

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core.
  • Introduction of the methyl group at the 9-position.
  • Chloromethylation at the 2-position.

The chloromethyl group is typically introduced via chlorinating reagents acting on appropriate precursors, such as hydroxymethyl or methyl-substituted intermediates.

Preparation of the Pyrido[1,2-a]pyrimidin-4-one Core

A common precursor is 6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can be synthesized by condensation reactions involving 2-aminopyridine derivatives and β-ketoesters or related compounds.

Example synthesis conditions:

Step Reagents & Conditions Description Yield
1 2-Aminopyridine + ethyl acetoacetate, reflux in ethanol Formation of 2-methylpyrido[1,2-a]pyrimidin-4-one core High (not specified)
2 Hydrogenation with Pd catalyst in acidic aqueous medium Saturation of tetrahydro ring system ~90%

Introduction of the Chloromethyl Group at 2-Position

The key step for preparing this compound involves chloromethylation, which can be achieved by:

  • Reacting hydroxymethyl precursors with chlorinating agents such as thionyl chloride or phosphoryl trichloride.
  • Direct substitution of methyl or hydroxyethyl groups with chlorine under acidic or catalytic conditions.

Typical chloromethylation procedure:

Parameter Details
Chlorinating agent Thionyl chloride (SOCl2) or phosphoryl trichloride (POCl3)
Solvent Anhydrous dichloromethane or toluene
Temperature 0 to 80 °C depending on reagent and substrate stability
Reaction time Several hours (typically 2–8 h)
Work-up Quenching with water, extraction, drying over anhydrous agents
Purification Recrystallization from isopropanol or chromatography

This method converts hydroxymethyl or hydroxyethyl substituents to chloromethyl groups efficiently.

Specific Reported Method: Hydrogenation and Chloromethylation Sequence

A reported preparation involves:

  • Starting with 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Dissolving the compound in 6N hydrochloric acid.
  • Adding 10% palladium catalyst.
  • Hydrogenation under 35 psi hydrogen pressure at room temperature for 8 hours.
  • Filtration and concentration under reduced pressure.
  • Addition of isopropanol to precipitate the product.
  • Filtration and drying to yield the chloromethyl derivative as white crystals with a 90% yield.

This method emphasizes the use of catalytic hydrogenation to refine the intermediate before chloromethylation.

Alternative Synthetic Routes and Reagents

Other methods involve:

  • Use of sodium hydride or potassium tert-butoxide as bases to activate methyl groups for substitution.
  • Employing solvents such as N,N-dimethylformamide or tetrahydrofuran for better solubility and reaction control.
  • Chlorinating reagents like 1-bromo-2-chloroethane for alkylation steps leading to chloromethyl derivatives.

These variations allow optimization depending on scale, purity requirements, and available starting materials.

Data Summary Table of Preparation Methods

Method No. Starting Material Chlorinating Agent Catalyst Solvent Temperature Time Yield (%) Notes
1 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one — (Hydrogenation step) 10% Pd/C 6N HCl Room temp 8 h 90 Followed by isopropanol precipitation
2 Hydroxymethyl pyrido[1,2-a]pyrimidinone Thionyl chloride (SOCl2) None DCM or toluene 0–80 °C 2–8 h Variable Classic chloromethylation
3 Methyl-substituted pyrido[1,2-a]pyrimidinone 1-bromo-2-chloroethane Base (NaH, KOtBu) DMF, THF Ambient to reflux Several hours Moderate to high Alkylation approach

Research Findings and Optimization Notes

  • The hydrogenation step using palladium catalyst in acidic aqueous medium is crucial for saturating the ring system and improving product crystallinity and yield.
  • Chloromethylation with thionyl chloride requires careful temperature control to avoid side reactions such as over-chlorination or decomposition.
  • Choice of solvent impacts reaction rate and product isolation; isopropanol is effective for crystallization.
  • Use of bases like sodium hydride facilitates nucleophilic substitution but requires anhydrous conditions and inert atmosphere.
  • Reaction times vary, but prolonged stirring (up to 8 hours) ensures complete conversion.
  • Purity and yield optimization often require iterative purification steps including filtration through Celite and recrystallization.

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via Thorpe-Ziegler isomerization using 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one and potassium N-phenyl-N'-cyano-imidothiocarbonate under reflux . Alternative methods involve cyclocondensation of 2-amino-3-pyridinol with acetoacetic esters (e.g., methyl acetoacetate) in high-boiling solvents like diethylbenzene at 185°C, yielding up to 87% . Key factors include solvent polarity, temperature control, and substituent effects on the pyridine ring.

Q. How is the electronic structure of this compound characterized, and what spectroscopic techniques are most effective?

UV-Vis and IR spectroscopy are critical for analyzing π→π* transitions and solvent effects, with PPP (Pariser-Parr-Pople) computational methods validating spectral data . 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify tautomeric forms (e.g., enol vs. enamine) and substituent positions, especially in polar solvents that stabilize enol tautomers .

Q. What common functionalization reactions are reported for the pyrido[1,2-a]pyrimidin-4-one scaffold?

  • Suzuki-Miyaura Coupling : Microwave-assisted reactions with aryl boronic acids selectively functionalize the 3-position using Pd catalysts, enabling monoarylation (e.g., 7-chloro-3-iodo derivatives) .
  • Halogenation : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and K2_2CO3_3 facilitates 3-halo or 2,3-dihalo product formation using Cl2_2, Br2_2, or I2_2 .

Advanced Research Questions

Q. How can contradictory reactivity outcomes in Suzuki-Miyaura coupling be resolved when varying substituents?

Steric and electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., Cl at position 7) enhance reactivity at the 3-position, while bulky substituents reduce coupling efficiency. Optimization requires adjusting microwave power (100–150 W), solvent (DME/H2_2O), and catalyst (Pd(PPh3_3)4_4) .

Q. What strategies address data discrepancies in structure-activity relationships (SAR) for aldose reductase inhibition?

SAR studies reveal that 6- or 9-hydroxy groups enhance inhibitory potency (IC50_{50} = 0.2–1 µM), while methylation abolishes activity. Docking simulations (AutoDock/Vina) align with experimental data, showing hydrogen bonding between catechol hydroxyls and ALR2’s Tyr48/His110 residues . Contradictions in autoxidation rates (e.g., 9-phenylamino vs. 9-hydroxy derivatives) are resolved via radical chain mechanism analysis using ESR .

Q. How do solvent and substituent effects influence tautomeric equilibria in dihydro derivatives?

Polar solvents (e.g., DMSO) stabilize enol tautomers, especially with electron-withdrawing R1_1 groups (e.g., NO2_2), while nonpolar solvents favor enamine forms. 13C^{13}\text{C} NMR chemical shifts (δ 160–170 ppm for carbonyl) and IR (1650–1700 cm1^{-1}) confirm tautomer ratios .

Q. What computational methods predict the antioxidant activity of catechol-containing derivatives?

DFT calculations (B3LYP/6-31G*) assess radical scavenging via H-atom transfer (HAT) and single-electron transfer (SET) mechanisms. Catechol derivatives exhibit lower bond dissociation enthalpy (BDE < 80 kcal/mol) and higher ionization potential (IP < 8 eV), correlating with experimental DPPH scavenging (EC50_{50} = 10 µM) .

Q. How can CuI-catalyzed Ullmann reactions diversify the scaffold for high-throughput screening?

CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 in DMF at 110°C enable C–N coupling with aryl halides, yielding 2-aryl derivatives (77–85% yield). 1H^{1}\text{H} NMR monitoring (δ 7.1–8.1 ppm for aromatic protons) confirms regioselectivity .

Methodological Guidelines

  • Experimental Design for SAR Studies :

    • Synthesize derivatives with systematic substituent variations (e.g., 6-OH, 9-CH3_3).
    • Characterize via HPLC (C18 column, MeOH/H2_2O) and HRMS.
    • Test aldose reductase inhibition (UV assay at λ = 340 nm, DL-glyceraldehyde substrate).
    • Validate docking poses (RMSD < 2.0 Å) using AutoDock and MD simulations .
  • Data Contradiction Analysis :

    • Compare kinetic (e.g., IC50_{50}) vs. thermodynamic (e.g., ΔG binding) data.
    • Replicate experiments under controlled humidity/O2_2 levels to address autoxidation artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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